synthesis of methyl 5,7-dimethyl-1H-indole-2-carboxylate
synthesis of methyl 5,7-dimethyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 5,7-dimethyl-1H-indole-2-carboxylate
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, indole-2-carboxylate esters serve as versatile intermediates and key structural motifs in the development of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[3][4][5] This guide provides a comprehensive, in-depth technical overview of a robust and reliable method for the , a valuable building block for drug discovery programs. We will dissect the Reissert indole synthesis, a classic and highly effective strategy, providing not just a protocol but a causal explanation for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of substituted indole scaffolds.
Strategic Overview: Choosing the Optimal Synthetic Pathway
The synthesis of substituted indoles can be approached through several established methodologies. The most prominent among these are the Fischer and Reissert syntheses.
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Fischer Indole Synthesis : This method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] For our target molecule, this would necessitate the reaction of 3,5-dimethylphenylhydrazine with pyruvic acid or a pyruvate ester.
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Reissert Indole Synthesis : This pathway begins with an appropriately substituted o-nitrotoluene, which undergoes a base-catalyzed condensation with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[8][9][10]
For the , the Reissert synthesis presents a more direct and often higher-yielding route, commencing from the readily available starting material, 3,5-dimethyl-2-nitrotoluene. This guide will focus exclusively on the Reissert pathway, detailing its mechanistic intricacies and providing a field-proven experimental protocol.
Reaction Schemes and Mechanistic Deep Dive
The Reissert synthesis for our target compound is a two-stage process followed by a standard esterification. First, a Claisen-type condensation forms a key pyruvate intermediate. Second, a reductive cyclization of this intermediate constructs the indole core.
Overall Synthetic Workflow
Caption: Workflow for the Reissert synthesis of the target indole.
Mechanistic Breakdown
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Step 1: Condensation to Ethyl o-Nitrophenylpyruvate The synthesis initiates with the deprotonation of the benzylic methyl group of 3,5-dimethyl-2-nitrotoluene by a strong base, typically potassium ethoxide (KOEt). Potassium ethoxide has been shown to provide superior results compared to sodium ethoxide.[8][9] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This condensation reaction yields ethyl 2-(3,5-dimethyl-2-nitrophenyl)-2-oxoacetate. The ortho-nitro group is crucial as its electron-withdrawing nature acidifies the benzylic protons, facilitating the initial deprotonation.
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Step 2: Reductive Cyclization The nitro group of the pyruvate intermediate is selectively reduced to an amine using a reducing agent like zinc powder in acetic acid.[8][11] Other reagents such as iron powder in acetic acid or sodium dithionite can also be employed.[11] The newly formed aniline derivative is not isolated; under the acidic reaction conditions, it spontaneously undergoes an intramolecular cyclization. The aniline nitrogen attacks the adjacent ketone carbonyl, forming a cyclic intermediate which then dehydrates to furnish the aromatic indole ring, yielding 5,7-dimethyl-1H-indole-2-carboxylic acid.
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Step 3: Fischer Esterification The final step involves the conversion of the carboxylic acid to the desired methyl ester. This is a classic Fischer esterification, carried out by refluxing the indole-2-carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[12]
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis.
Reagents and Equipment Summary
| Reagent/Solvent | Grade | Supplier | Purpose |
| 3,5-Dimethyl-2-nitrotoluene | ≥98% | Sigma-Aldrich | Starting Material |
| Diethyl oxalate | ≥99% | Sigma-Aldrich | C2-unit source |
| Potassium ethoxide (KOEt) | 95% | Sigma-Aldrich | Base |
| Absolute Ethanol (EtOH) | Anhydrous | Fisher Scientific | Solvent |
| Zinc dust (<10 µm) | Reagent | Sigma-Aldrich | Reducing Agent |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent/Catalyst |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Solvent/Reagent |
| Sulfuric Acid (H₂SO₄) | 98% | Sigma-Aldrich | Catalyst |
| Diethyl ether | ACS Grade | Fisher Scientific | Extraction Solvent |
| Saturated NaCl solution | N/A | Lab-prepared | Aqueous Wash |
| Anhydrous MgSO₄ | N/A | Sigma-Aldrich | Drying Agent |
| Equipment | |||
| 3-neck round-bottom flask | VWR | Reaction Vessel | |
| Reflux condenser | VWR | Condensation | |
| Dropping funnel | VWR | Reagent Addition | |
| Magnetic stirrer/hotplate | IKA | Agitation/Heating | |
| Rotary evaporator | Büchi | Solvent Removal |
Protocol Part A: Synthesis of Ethyl 2-(3,5-dimethyl-2-nitrophenyl)-2-oxoacetate
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Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried and maintained under a positive pressure of nitrogen.
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Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethyl-2-nitrotoluene (16.5 g, 0.1 mol) and diethyl oxalate (29.2 g, 0.2 mol) in 100 mL of anhydrous ethanol.
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Base Preparation: Charge the reaction flask with potassium ethoxide (10.1 g, 0.12 mol) suspended in 150 mL of anhydrous ethanol.
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Reaction: Cool the flask containing the base to 0 °C using an ice bath. Add the solution from the dropping funnel dropwise over 60 minutes, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The solution will typically turn a deep red or brown color.
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Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Acidify carefully with 2M HCl until the pH is ~2-3. A yellow-orange precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude product can be used in the next step without further purification.
Protocol Part B: Synthesis of 5,7-Dimethyl-1H-indole-2-carboxylic acid
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Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude ethyl 2-(3,5-dimethyl-2-nitrophenyl)-2-oxoacetate (from Part A) in 300 mL of glacial acetic acid.
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Reduction: Heat the mixture to 80 °C. Add zinc dust (32.7 g, 0.5 mol) portion-wise over 30 minutes. The addition is exothermic; control the rate to maintain the temperature below 110 °C.
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Reaction Progression: After all the zinc has been added, heat the mixture to reflux for 2 hours. The reaction mixture will change color, often becoming lighter.
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Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts.
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Isolation: Concentrate the filtrate using a rotary evaporator to remove the acetic acid. To the resulting residue, add 300 mL of water. The product will precipitate.
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Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from an ethanol/water mixture to yield pure 5,7-dimethyl-1H-indole-2-carboxylic acid as a crystalline solid.
Protocol Part C: Synthesis of Methyl 5,7-dimethyl-1H-indole-2-carboxylate
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Setup: Dissolve 5,7-dimethyl-1H-indole-2-carboxylic acid (9.45 g, 0.05 mol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask.
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Catalysis: Carefully add concentrated sulfuric acid (1 mL) dropwise while stirring.
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Reaction: Heat the solution to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
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Work-up: Cool the reaction mixture to room temperature and concentrate it to about half its volume on a rotary evaporator.
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Extraction: Pour the residue into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and saturated brine (1 x 100 mL).
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to afford the final product, methyl 5,7-dimethyl-1H-indole-2-carboxylate.
Data Analysis and Expected Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 150-160 °C (Varies with purity) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.5 (br s, 1H, NH), ~7.2 (s, 1H, H3), ~7.1 (s, 1H, H4), ~6.9 (s, 1H, H6), ~3.9 (s, 3H, OCH₃), ~2.45 (s, 3H, 5-CH₃), ~2.40 (s, 3H, 7-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~162 (C=O), ~135 (C7a), ~132 (C5), ~129 (C2), ~128 (C7), ~122 (C3a), ~121 (C6), ~118 (C4), ~103 (C3), ~52 (OCH₃), ~21 (5-CH₃), ~16 (7-CH₃) |
| Mass Spec (ESI+) | m/z: Calculated for C₁₂H₁₃NO₂ [M+H]⁺: 204.1025; Found: ~204.1 |
Note: NMR chemical shifts are estimates based on structurally similar compounds and may vary slightly.[13][14]
Troubleshooting and Optimization Strategies
| Problem | Probable Cause | Suggested Solution |
| Low yield in Step 1 (Condensation) | Incomplete deprotonation of starting material; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared or titrated potassium ethoxide. Consider increasing the excess of diethyl oxalate slightly. |
| Incomplete Reductive Cyclization (Step 2) | Insufficient reducing agent; deactivation of zinc surface. | Ensure fine zinc dust is used for maximum surface area. Activate zinc by washing with dilute HCl, water, ethanol, and ether before use. Increase reflux time or add more zinc if TLC shows starting material. |
| Formation of Tar/Side Products in Step 2 | Reaction temperature too high during zinc addition. | Maintain strict temperature control during the exothermic zinc addition. Add the zinc dust slowly in small portions. |
| Incomplete Esterification (Step 3) | Insufficient catalyst or reaction time; presence of water. | Use anhydrous methanol and ensure the indole-2-carboxylic acid is dry. Increase the amount of H₂SO₄ catalyst slightly or extend the reflux time. |
Conclusion
The Reissert indole synthesis provides a powerful and adaptable platform for the construction of valuable indole-2-carboxylic acid derivatives. The multi-step protocol detailed herein for the is robust and grounded in well-established chemical principles. By understanding the causality behind each step—from the crucial base-catalyzed condensation to the final reductive cyclization and esterification—researchers can confidently reproduce this synthesis and adapt it for analogous structures. The resulting compound is a key intermediate for further elaboration in medicinal chemistry, as demonstrated by its use in the development of novel anti-trypanosomal agents, highlighting the continued relevance of this synthetic chemistry in the quest for new therapeutics.[15]
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